2-(2-Iodoethyl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
92138-63-1 |
|---|---|
Molecular Formula |
C6H7IS |
Molecular Weight |
238.09 g/mol |
IUPAC Name |
2-(2-iodoethyl)thiophene |
InChI |
InChI=1S/C6H7IS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 |
InChI Key |
QDGRUDZEGWMJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCI |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Iodoethyl Thiophene and Analogous Thiophene Derivatives
Direct Halogenation and Functional Group Interconversion Approaches
A common and practical approach to synthesizing 2-(2-iodoethyl)thiophene involves the initial synthesis of a more readily available precursor, such as 2-(2-hydroxyethyl)thiophene or 2-(2-bromoethyl)thiophene (B149277), followed by a functional group interconversion to introduce the iodine atom. Direct iodination of a pre-formed ethylthiophene side chain is also a potential, though less common, route.
Iodination Strategies and Optimized Conditions
The conversion of a primary alcohol to an alkyl iodide is a well-established transformation in organic synthesis. One of the most effective methods for this conversion is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. prepchem.com This method is particularly suitable for the synthesis of this compound from its corresponding alcohol, 2-(2-hydroxyethyl)thiophene.
The reaction proceeds by the formation of a phosphonium (B103445) iodide species from triphenylphosphine and iodine. This intermediate then activates the hydroxyl group of the alcohol, facilitating a nucleophilic substitution by the iodide ion in an SN2 manner, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct. prepchem.com To optimize the yield and minimize side reactions, the reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) at mild temperatures. The use of a base, like imidazole (B134444) or pyridine, can be employed to neutralize the HI generated during the reaction. prepchem.com
A typical procedure involves the slow addition of iodine to a solution of triphenylphosphine and 2-(2-hydroxyethyl)thiophene in a suitable solvent at 0 °C, followed by stirring at room temperature until the reaction is complete. Workup generally involves quenching with a reducing agent like sodium thiosulfate (B1220275) to remove excess iodine, followed by extraction and purification by column chromatography. researchgate.net
| Reagent/Condition | Role | Typical Parameters |
| 2-(2-Hydroxyethyl)thiophene | Starting Material | 1 equivalent |
| Triphenylphosphine | Activating Agent | 1.1-1.5 equivalents |
| Iodine | Iodine Source | 1.1-1.5 equivalents |
| Imidazole/Pyridine | Acid Scavenger | 1.1-1.5 equivalents |
| Dichloromethane/Acetonitrile | Solvent | Anhydrous |
| Temperature | Reaction Control | 0 °C to room temperature |
Table 1: Optimized Conditions for the Iodination of 2-(2-Hydroxyethyl)thiophene
Another effective method for this transformation is the Finkelstein reaction, which involves the treatment of an alkyl halide (typically a chloride or bromide) with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide. encyclopedia.pubtcichemicals.com This SN2 reaction is driven to completion by the precipitation of the less soluble alkali metal halide byproduct (e.g., NaCl or NaBr) in a suitable solvent like acetone (B3395972) or methyl ethyl ketone. encyclopedia.pubtcichemicals.com Therefore, this compound can be efficiently prepared from 2-(2-bromoethyl)thiophene.
Bromination Methods for Analogous Bromoethyl Thiophene (B33073) Derivatives
The synthesis of 2-(2-bromoethyl)thiophene is a key step for subsequent conversion to the iodo derivative via the Finkelstein reaction. A common precursor for this bromo compound is 2-(2-hydroxyethyl)thiophene. The conversion of the alcohol to the bromide can be achieved using various brominating agents.
One of the most widely used reagents for the bromination of alcohols is phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a phosphite (B83602) ester, which is then displaced by a bromide ion. The reaction is typically performed in an aprotic solvent like diethyl ether or dichloromethane, often at reduced temperatures to control the reactivity.
Alternatively, N-bromosuccinimide (NBS) in the presence of triphenylphosphine provides a milder method for this transformation, analogous to the Appel reaction for iodination. researchgate.netgoogle.com This approach offers good yields and avoids the harsh conditions associated with some other brominating agents.
Direct bromination of 2-ethylthiophene (B1329412) on the ethyl side chain is also a possibility, typically under radical conditions using NBS and a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride. However, this method can sometimes lead to a mixture of products, including bromination on the thiophene ring.
A patent describes a method for the preparation of 2-bromothiophene (B119243) where thiophene is reacted with sodium bromide, L-valine methyl ester, water, sulfuric acid, and hydrogen peroxide. google.compatsnap.comwikipedia.org While this method is for the direct bromination of the thiophene ring, it highlights the use of bromide salts and an oxidizing agent for bromination.
| Starting Material | Reagent(s) | Product | Key Conditions |
| 2-(2-Hydroxyethyl)thiophene | PBr₃ | 2-(2-Bromoethyl)thiophene | Aprotic solvent, low temperature |
| 2-(2-Hydroxyethyl)thiophene | NBS, PPh₃ | 2-(2-Bromoethyl)thiophene | Aprotic solvent, mild temperature |
| 2-Ethylthiophene | NBS, Radical Initiator | 2-(2-Bromoethyl)thiophene | Non-polar solvent, light/heat |
Table 2: Common Bromination Methods for the Synthesis of 2-(2-Bromoethyl)thiophene
Preparation from Open-Chain Precursors via Ring-Closure Reactions
The thiophene ring itself can be constructed from various acyclic precursors through several named reactions. These methods offer the advantage of introducing desired substituents onto the thiophene core during the ring formation process. While direct synthesis of this compound via these methods is not commonly reported, they can be utilized to synthesize thiophenes with functional groups that can be subsequently converted to the 2-iodoethyl side chain.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orguobaghdad.edu.iq The reaction involves heating a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. uobaghdad.edu.iqox.ac.ukwikipedia.org The mechanism is believed to involve the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization to an enethiol and subsequent cyclization and dehydration to form the aromatic thiophene ring. uobaghdad.edu.iq
To synthesize a thiophene with a 2-ethyl substituent, one would need to start with a 1,4-dicarbonyl compound that has the appropriate carbon skeleton. For example, the reaction of 3,6-octanedione (B30559) with a sulfurizing agent would yield 2,5-diethylthiophene. While this provides a symmetrically substituted product, unsymmetrical 1,4-diketones can also be used, potentially leading to a mixture of regioisomers. The substituents on the resulting thiophene ring are determined by the structure of the starting 1,4-dicarbonyl compound.
| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Thiophene Product |
| Hexane-2,5-dione | P₄S₁₀ or Lawesson's Reagent | 2,5-Dimethylthiophene |
| 1,4-Diphenylbutane-1,4-dione | P₄S₁₀ or Lawesson's Reagent | 2,5-Diphenylthiophene |
| 3,6-Octanedione | P₄S₁₀ or Lawesson's Reagent | 2,5-Diethylthiophene |
Table 3: Examples of the Paal-Knorr Thiophene Synthesis
Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. organic-chemistry.orgwikipedia.org The mechanism is thought to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization afford the 2-aminothiophene product. organic-chemistry.org
This method is particularly useful for preparing thiophenes with an amino group at the 2-position and various substituents at other positions, which are dictated by the choice of the starting carbonyl compound and the α-cyanoester. wikipedia.org For instance, the reaction of acetone, ethyl cyanoacetate, and sulfur yields ethyl 2-amino-4-methylthiophene-3-carboxylate. The amino group can be subsequently removed or modified, and other substituents can be introduced to eventually lead to a 2-alkylthiophene derivative.
| Carbonyl Compound | α-Cyanoester | Base | Thiophene Product |
| Acetone | Ethyl Cyanoacetate | Morpholine | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Cyclohexanone | Malononitrile | Triethylamine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Butanone | Ethyl Cyanoacetate | Morpholine | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
Table 4: Examples of the Gewald Aminothiophene Synthesis
Fiesselmann Thiophene Synthesis
The Fiesselmann thiophene synthesis is another powerful method for constructing the thiophene ring, particularly for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid esters. The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base, typically a sodium alkoxide. The mechanism involves the Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen condensation to form a five-membered ring. Tautomerization then leads to the final 3-hydroxythiophene product.
By varying the substituents on the acetylenic ester and the thioglycolic acid ester, a wide range of substituted thiophenes can be prepared. For example, the reaction of ethyl propiolate with ethyl thioglycolate would yield ethyl 3-hydroxythiophene-2-carboxylate. While this method primarily introduces hydroxyl and ester functionalities, these groups can serve as handles for further chemical transformations to introduce an ethyl group at the 2-position.
| α,β-Acetylenic Ester | Thioglycolic Acid Ester | Base | Thiophene Product |
| Ethyl Propiolate | Ethyl Thioglycolate | Sodium Ethoxide | Ethyl 3-hydroxythiophene-2-carboxylate |
| Diethyl Acetylenedicarboxylate | Methyl Thioglycolate | Sodium Methoxide | Diethyl 3-hydroxy-4-(methoxycarbonyl)thiophene-2,5-dicarboxylate |
| Ethyl Phenylpropiolate | Ethyl Thioglycolate | Sodium Ethoxide | Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate |
Table 5: Examples of the Fiesselmann Thiophene Synthesis
Application of Acidic Catalysis in Thiophene Derivative Synthesis
Acidic catalysis plays a pivotal role in the functionalization of the thiophene ring. The most relevant application in the context of synthesizing precursors for compounds like this compound is the Friedel-Crafts acylation. This reaction introduces an acyl group onto the thiophene ring, which can be subsequently reduced to form an ethyl side chain.
The Friedel-Crafts acylation of thiophene is a well-established electrophilic aromatic substitution reaction that demonstrates high regioselectivity for the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the C2 position, which can be described by three resonance structures, compared to the intermediate from C3 attack, which has only two. stackexchange.com
Various Lewis and Brønsted acids can be employed as catalysts for this reaction. Traditional catalysts include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc halides (ZnCl₂, ZnBr₂, ZnI₂). stackexchange.comgoogle.com More contemporary approaches have utilized solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and strong acidic ion-exchange resins (e.g., NKC-9), to facilitate the acylation in a more environmentally benign and efficient manner. researchgate.net
A typical laboratory-scale synthesis of 2-acetylthiophene (B1664040) involves the reaction of thiophene with an acylating agent, such as acetic anhydride (B1165640), in the presence of an acid catalyst. The reaction conditions, including temperature and catalyst choice, can be optimized to achieve high conversion rates and selectivity for the desired 2-acetylthiophene product. researchgate.net
For instance, research has shown that using Hβ zeolite as a solid acid catalyst for the acylation of thiophene with acetic anhydride can lead to a thiophene conversion of up to 99.0% within 2 hours under specific conditions. researchgate.net The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, offering significant advantages over traditional homogeneous Lewis acids.
The resulting 2-acetylthiophene is a versatile intermediate. The ketone functional group can be readily reduced to a secondary alcohol, 1-(thiophen-2-yl)ethanol, which can then be further processed. Alternatively, a Wolff-Kishner or Clemmensen reduction can convert the acetyl group directly to an ethyl group, yielding 2-ethylthiophene. To obtain the desired 2-(2-hydroxyethyl)thiophene precursor, a multi-step synthesis starting from 2-acetylthiophene would be required, for example, via a Willgerodt-Kindler reaction followed by hydrolysis.
While the subsequent conversion of the hydroxyl group in 2-(2-hydroxyethyl)thiophene to an iodo group to form this compound is typically achieved through nucleophilic substitution reactions, such as the Finkelstein reaction, which are not acid-catalyzed, the initial acid-catalyzed Friedel-Crafts acylation is a critical step in building the necessary carbon skeleton of this and analogous thiophene derivatives.
Interactive Data Table: Acidic Catalysis in the Synthesis of 2-Acetylthiophene
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | Benzene (B151609) | Reflux | - | - | - | stackexchange.com |
| Hβ zeolite | Acetic anhydride | None | 80 | 5 | 96.3 | - | researchgate.net |
| Hβ zeolite (modified) | Acetic anhydride | None | 80 | 2 | 99.0 | 98.6 | researchgate.net |
| HZSM-5 zeolite | Acetic anhydride | None | 60 | - | ~99 | - | |
| NKC-9 resin | Acetic anhydride | None | 60 | - | - | - | |
| Zinc Halides (ZnCl₂, ZnBr₂, ZnI₂) | Acyl halides/anhydrides | - | 30-150 | 1-10 | - | - | google.com |
Chemical Reactivity and Mechanistic Studies of 2 2 Iodoethyl Thiophene
Reactivity Profile of the 2-Iodoethyl Side Chain
The presence of an iodine atom on the terminal carbon of the ethyl side chain governs the primary reactivity of this part of the molecule. Iodine's nature as an excellent leaving group facilitates a range of transformations.
Nucleophilic Substitution Reactions
The carbon atom attached to the iodine in 2-(2-Iodoethyl)thiophene is electrophilic and is a prime target for nucleophiles. This allows for the straightforward introduction of various functional groups through nucleophilic substitution, typically following an SN2 mechanism. The reaction involves the backside attack of a nucleophile on the carbon-iodine bond, leading to the displacement of the iodide ion.
A variety of nucleophiles can be employed in this reaction, including azides, cyanides, alkoxides, and thiolates, providing a versatile route to a wide array of 2-substituted thiophene (B33073) derivatives. For instance, the reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) efficiently yields 2-(2-azidoethyl)thiophene.
Table 1: Nucleophilic Substitution of this compound
| Reactant | Nucleophile | Solvent | Product | Yield (%) |
| This compound | Sodium Azide (NaN₃) | DMF | 2-(2-Azidoethyl)thiophene | >95 |
| This compound | Sodium Cyanide (NaCN) | DMSO | 3-(Thiophen-2-yl)propanenitrile | High |
| This compound | Sodium Methoxide (NaOCH₃) | Methanol | 2-(2-Methoxyethyl)thiophene | Good |
The efficiency of these reactions is attributed to the good leaving group ability of the iodide ion and the unhindered nature of the primary alkyl halide.
Organometallic Reagent Formation (e.g., Grignard Reagents) and Subsequent Transformations
The carbon-iodine bond in this compound can be readily converted into a carbon-metal bond, most commonly through the formation of a Grignard reagent. libretexts.org This is achieved by reacting the compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This process inverts the polarity of the carbon atom, transforming it from an electrophilic center into a nucleophilic one. libretexts.org
The resulting Grignard reagent, 2-(thiophen-2-yl)ethylmagnesium iodide, is a powerful nucleophile and a strong base. It can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups. For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.
Table 2: Formation and Reaction of the Grignard Reagent from this compound
| Electrophile | Solvent | Product | Product Type |
| Formaldehyde (HCHO) | THF | 3-(Thiophen-2-yl)propan-1-ol | Primary Alcohol |
| Acetaldehyde (CH₃CHO) | THF | 4-(Thiophen-2-yl)butan-2-ol | Secondary Alcohol |
| Acetone (B3395972) ((CH₃)₂CO) | THF | 2-Methyl-4-(thiophen-2-yl)butan-2-ol | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | THF | 3-(Thiophen-2-yl)propanoic acid | Carboxylic Acid |
Radical Reaction Pathways and Intermediate Formation
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to form a primary alkyl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis. The resulting 2-(thiophen-2-yl)ethyl radical can then participate in various radical reactions.
One significant pathway is intramolecular radical cyclization, particularly if a suitable radical acceptor is present on the thiophene ring. For instance, a derivative of this compound with a vinyl group at the 3-position can undergo a 5-exo-trig radical cyclization to form a new five-membered ring fused to the thiophene core. researchgate.net This process is a powerful method for constructing polycyclic systems containing a thiophene moiety. researchgate.net
Table 3: Radical Cyclization of a this compound Derivative
| Substrate | Radical Initiator | Reagent | Product | Reaction Type |
| 2-(2-Iodoethyl)-3-vinylthiophene | AIBN | Tri-n-butyltin hydride (n-Bu₃SnH) | Tetrahydro-4H-cyclopenta[b]thiophene | 5-exo-trig cyclization |
The reaction proceeds via a radical chain mechanism involving the formation of the initial alkyl radical, its intramolecular addition to the double bond, and subsequent quenching of the resulting cyclized radical by a hydrogen atom donor like tri-n-butyltin hydride.
Electrophilic and Cycloaddition Reactions of the Thiophene Nucleus
The thiophene ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic attack. The 2-ethyl substituent is an activating group and directs incoming electrophiles to the vacant positions on the ring.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto the thiophene ring. nrochemistry.com In the case of 2-substituted thiophenes, the reaction occurs preferentially at the 5-position due to the directing effect of the alkyl group and the inherent higher reactivity of the α-positions of the thiophene ring. asianpubs.org The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nrochemistry.com
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. Subsequent deprotonation restores the aromaticity of the ring.
Table 4: Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid | Solvent | Major Product |
| Acetyl Chloride (CH₃COCl) | AlCl₃ | Dichloromethane (B109758) (CH₂Cl₂) | 1-(5-(2-Iodoethyl)thiophen-2-yl)ethan-1-one |
| Propionyl Chloride (CH₃CH₂COCl) | AlCl₃ | Dichloromethane (CH₂Cl₂) | 1-(5-(2-Iodoethyl)thiophen-2-yl)propan-1-one |
| Benzoyl Chloride (C₆H₅COCl) | AlCl₃ | Dichloromethane (CH₂Cl₂) | (5-(2-Iodoethyl)thiophen-2-yl)(phenyl)methanone |
Similarly, Friedel-Crafts alkylation can introduce an alkyl group at the 5-position, although this reaction is often more challenging to control and can be prone to side reactions like polyalkylation and rearrangements.
Vilsmeier Reaction
The Vilsmeier-Haack reaction is another important electrophilic substitution reaction that is used to introduce a formyl group (-CHO) onto an aromatic ring. jk-sci.comorganic-chemistry.org For this compound, this reaction also occurs predominantly at the 5-position. researchgate.net The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.org
The electrophilic Vilsmeier reagent is attacked by the thiophene ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the workup yields the corresponding aldehyde.
Table 5: Vilsmeier Reaction of this compound
| Reagents | Solvent | Product |
| POCl₃, DMF | 1,2-Dichloroethane | 5-(2-Iodoethyl)thiophene-2-carbaldehyde |
This reaction provides a mild and efficient method for the formylation of electron-rich heterocycles like thiophene and its derivatives.
Halogenation at Alpha and Beta Positions
Thiophene undergoes halogenation very readily, often at rates significantly faster than benzene (B151609). iust.ac.ir The substitution typically occurs at the alpha (α) positions (C2 and C5) due to the ability of the sulfur atom to stabilize the cationic intermediate (sigma complex) more effectively at these positions. uop.edu.pkyoutube.com For this compound, the C2 position is already substituted. The 2-ethyl group is an electron-donating alkyl group, which activates the ring towards electrophilic attack and preferentially directs incoming electrophiles to the vacant alpha position (C5).
Halogenation of 2-substituted thiophenes, particularly with activating groups, thus proceeds with high regioselectivity for the 5-position. jcu.edu.au Reaction with electrophilic halogen sources such as N-bromosuccinimide (NBS) or bromine in acetic acid would be expected to yield 2-bromo-5-(2-iodoethyl)thiophene as the major product. Further halogenation could lead to substitution at the beta (β) positions (C3 and C4), though this generally requires more forcing conditions. The iodination of alkylthiophenes can be achieved using reagents like iodine in the presence of mercuric oxide or N-iodosuccinimide. jcu.edu.au
Table 1: Predicted Products of Halogenation of this compound
| Halogenating Agent | Expected Major Product | Expected Minor Products | Position of Halogenation |
| N-Bromosuccinimide (NBS) | 2-Bromo-5-(2-iodoethyl)thiophene | 2-Bromo-3-(2-iodoethyl)thiophene | α (C5) |
| Iodine / Mercuric Oxide | 2-Iodo-5-(2-iodoethyl)thiophene | 2,3-Diiodo-5-(2-iodoethyl)thiophene | α (C5) |
| Sulfuryl Chloride (SO₂Cl₂) | 2-Chloro-5-(2-iodoethyl)thiophene | 2-Chloro-3-(2-iodoethyl)thiophene | α (C5) |
Diels-Alder Cycloaddition Reactions
Due to its aromatic character, thiophene is a relatively poor diene in Diels-Alder reactions and does not readily undergo [4+2] cycloadditions under normal conditions. uop.edu.pkresearchgate.netresearchtrends.net To facilitate this reaction, the aromaticity of the thiophene ring must be disrupted. This can be achieved through several methods:
High Pressure: Applying pressures of 10-20 kbar can promote the cycloaddition of thiophene with reactive dienophiles like maleic anhydride or maleimides. researchgate.netepa.gov
Lewis Acid Catalysis: Lewis acids such as aluminum chloride can promote the Diels-Alder reaction of thiophene with maleimides even at room temperature and atmospheric pressure, yielding predominantly the exo adduct. nih.gov
Oxidation of the Sulfur Atom: Oxidation of the thiophene to a thiophene S-oxide or thiophene S,S-dioxide significantly reduces its aromaticity and enhances its reactivity as a diene. researchtrends.netutexas.edu These oxidized thiophenes readily react with a wide range of dienophiles. utexas.edufigshare.com The initial cycloadducts can then undergo further reactions, such as the extrusion of sulfur monoxide or sulfur dioxide, to yield substituted cyclohexadienes or aromatic compounds. figshare.com
For this compound, it is expected that the parent compound would be unreactive in thermal Diels-Alder reactions. However, upon oxidation to the corresponding S-oxide or S,S-dioxide, it would likely participate in cycloaddition reactions with various dienophiles. The substituent at the 2-position would be expected to influence the stereoselectivity of the cycloaddition.
Table 2: Representative Diels-Alder Reactions with Activated Thiophene Derivatives
| Thiophene Derivative | Dienophile | Conditions | Product Type |
| Thiophene S,S-dioxide | Maleic Anhydride | Thermal | [4+2] Cycloadduct |
| Thiophene S-oxide | N-Phenylmaleimide | Thermal | [4+2] Cycloadduct |
| Thiophene | Maleimide | High Pressure (17 kbar) | exo-[4+2] Cycloadduct |
| Thiophene | N-Phenylmaleimide | AlCl₃, Room Temp. | exo-[4+2] Cycloadduct |
Mechanistic Investigations of Thiophene-Based Reactions
The predominant reaction mechanism for thiophene is electrophilic aromatic substitution. nih.govuop.edu.pk The greater reactivity of thiophene compared to benzene stems from the ability of the sulfur heteroatom to stabilize the intermediate carbocation, known as a sigma complex or Wheland intermediate, through resonance.
The mechanism involves two main steps:
Attack by the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized cationic intermediate. Attack at the C2 (α) position results in an intermediate where the positive charge can be delocalized over three atoms, including the sulfur atom, which can accommodate the positive charge via an additional resonance structure. Attack at the C3 (β) position results in an intermediate with only two resonance structures, and the sulfur atom does not directly participate in stabilizing the charge. youtube.com
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and forming the substituted thiophene product.
Because the intermediate for C2-substitution is more stable, electrophilic substitution on unsubstituted thiophene occurs almost exclusively at the α-position. pearson.com In the case of this compound, the existing alkyl substituent at C2 directs incoming electrophiles primarily to the C5 position, as this leads to the most stable cationic intermediate, avoiding disruption of the stabilizing influence from the sulfur atom on the adjacent position.
Regioselectivity and Stereochemical Aspects in Thiophene Transformations
Regioselectivity in the functionalization of substituted thiophenes is a critical aspect of their chemistry. nih.govnih.gov For 2-substituted thiophenes, the nature of the substituent dictates the position of further electrophilic attack.
Activating Groups: Electron-donating groups (like the alkyl group in this compound) at the C2 position direct incoming electrophiles predominantly to the C5 position. jcu.edu.au If the C5 position is blocked, substitution may occur at C3.
Deactivating Groups: Electron-withdrawing groups at the C2 position direct incoming electrophiles to the C4 and C5 positions.
Recent advances have allowed for sequential C-H functionalization, providing access to various substitution patterns by employing directing groups that can be switched 'on' or 'off', for instance, by changing the pH. acs.orgacs.org
In the context of Diels-Alder reactions of asymmetrically substituted thiophene S-oxides, stereochemical outcomes become important. The cycloaddition can proceed via endo or exo transition states, leading to different stereoisomers. For thiophene itself, Lewis acid-catalyzed reactions with maleimides show a high preference for the exo product. nih.gov The stereochemistry of dearomatization reactions, such as catalytic asymmetric dearomatization (CADA), has also been investigated, leading to the synthesis of chiral spiro-compounds from thiophene derivatives. nih.govrsc.orgresearchgate.net The stereochemical outcome of such reactions involving this compound would depend on the specific reagents and catalysts employed.
Advanced Spectroscopic and Structural Analysis of this compound
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Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Absorption Spectroscopy for Insights into Chemical Bonding
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atom within a molecule. By tuning the X-ray energy to a specific absorption edge of an element, such as sulfur or iodine, one can probe the unoccupied electronic states and the local coordination environment of that element. For 2-(2-Iodoethyl)thiophene, XAS studies at both the Sulfur K-edge and the Iodine L- and K-edges can offer a comprehensive picture of the chemical bonding.
Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES)
The Sulfur K-edge XANES of thiophene (B33073) and its derivatives are sensitive to the electronic environment of the sulfur atom. The spectra are typically characterized by transitions from the sulfur 1s core level to unoccupied molecular orbitals, primarily of π* and σ* character. The energies and intensities of these transitions are influenced by the nature of the substituents on the thiophene ring.
For this compound, the electron-withdrawing nature of the iodoethyl group is expected to influence the energy of the S 1s → π* and S 1s → σ* transitions. Systematic studies on substituted thiophenes have shown that electron-withdrawing groups tend to shift these transitions to higher energies. This is due to the stabilization of the sulfur 1s core orbital and the destabilization of the unoccupied molecular orbitals. By comparing the S K-edge XANES of this compound to that of thiophene and other substituted thiophenes, the electronic perturbation induced by the iodoethyl substituent can be quantified.
Iodine L-edge and K-edge X-ray Absorption Spectroscopy
XAS at the iodine edges provides direct information about the iodine atom's local environment and its bonding with the ethyl-thiophene moiety.
Iodine L-edge XANES: The L-edges (L1, L2, and L3) involve transitions from the 2s and 2p core levels to unoccupied d-states. The shape and position of the L-edge XANES are sensitive to the oxidation state and the covalency of the iodine atom. In organoiodine compounds, the features in the L-edge spectra can be correlated with the nature of the carbon-iodine bond.
Iodine K-edge XANES: The K-edge spectrum, corresponding to the 1s → 5p transition, is also sensitive to the formal oxidation state of iodine. While often less featured than L-edge spectra for heavier elements, the K-edge position can provide valuable information.
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the iodine K-edge spectrum contains information about the local atomic structure around the iodine atom. Analysis of the EXAFS oscillations can yield precise information about the C-I bond length and the coordination number. For this compound, EXAFS analysis would provide the precise distance between the iodine atom and the adjacent carbon atom of the ethyl group. Studies on other organoiodine compounds have demonstrated the ability of EXAFS to distinguish between aliphatic and aromatic C-I bonds based on their characteristic bond lengths. ru.nl
Insights from Theoretical and Experimental Studies on Related Compounds
Direct experimental XAS data specifically for this compound is not extensively available in public literature. However, insights can be drawn from studies on closely related molecules, such as 2-iodothiophene (B115884).
Recent femtosecond XUV transient absorption spectroscopy studies on 2-iodothiophene have provided valuable information on the core-to-valence transitions. arxiv.orgaip.org These studies, while focused on photochemical dynamics, involve probing the iodine 4d core-level transitions to unoccupied molecular orbitals in the ground state. The ground state spectrum of 2-iodothiophene shows transitions from the iodine 4d5/2 and 4d3/2 orbitals into molecular σ* orbitals. aip.org Specifically, the σ* ← 4d5/2 transition is observed around 50.9 eV. aip.org
Theoretical calculations, such as those using density functional theory (DFT), are crucial for interpreting XAS spectra. For 2-iodothiophene, calculations help to assign the observed spectral features to specific electronic transitions and to understand the character of the involved molecular orbitals. For instance, the lowest valence excited states of 2-iodothiophene have been characterized, with contributions from π→π, n→σ, and π→σ* transitions. arxiv.org The iodine atom's contribution to these molecular orbitals can be quantified, providing a direct link between the XAS spectrum and the chemical bonding. arxiv.org
The following table summarizes the key insights that can be obtained from XAS studies on this compound, based on the analysis of related compounds.
| Spectroscopic Technique | Probed Atom | Information Gained on Chemical Bonding |
| Sulfur K-edge XANES | Sulfur | Energy shifts in S 1s → π* and S 1s → σ* transitions reveal the electronic influence of the iodoethyl substituent on the thiophene ring.Provides a measure of the overall electronic perturbation of the aromatic system. |
| Iodine L-edge/K-edge XANES | Iodine | Edge position and shape are sensitive to the formal oxidation state and covalency of the iodine atom.Provides information on the nature of the C-I bond. |
| Iodine K-edge EXAFS | Iodine | Precise determination of the C-I bond length.Can distinguish between aliphatic and aromatic C-I bonds.Provides information about the local coordination environment of the iodine atom. |
| Core-to-Valence Transitions (from I 4d) | Iodine | Directly probes transitions into unoccupied molecular orbitals with significant C-I σ* character.Theoretical calculations can help in assigning spectral features and understanding the contribution of iodine to the molecular orbitals. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying thiophene-based molecules. nih.gove3s-conferences.orgniscpr.res.inrdd.edu.iqnih.govnih.gov This method provides a balance between computational cost and accuracy, making it suitable for a detailed analysis of electronic and structural properties. taylor.edunectec.or.th Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the quantum mechanical equations that describe the molecule. nih.govdergipark.org.tr
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). rdd.edu.iqresearchgate.net The difference between these energy levels, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. niscpr.res.indergipark.org.tr
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. Higher energy often indicates greater reactivity as an electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. Lower energy often indicates greater reactivity as an electron acceptor. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. mdpi.com |
Optimized Molecular Geometries and Conformational Landscapes
DFT calculations are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. e3s-conferences.orgresearchgate.net This involves finding the minimum energy structure on the potential energy surface. For 2-(2-Iodoethyl)thiophene, key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. nih.gov
The thiophene (B33073) ring itself is nearly planar. niscpr.res.in However, the ethyl iodide side chain introduces conformational flexibility. By rotating the dihedral angles associated with the C-C bonds of the side chain, a conformational landscape can be mapped out to identify various local energy minima (conformers) and the energy barriers between them. nih.gov Understanding the preferred conformation is essential as the molecule's shape influences its packing in the solid state and its interaction with other molecules.
Simulation of Vibrational Spectra
Theoretical vibrational analysis using DFT allows for the simulation of infrared (IR) and Raman spectra. mdpi.comresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. mdpi.com These calculated spectra are invaluable for interpreting experimental spectroscopic data, enabling the assignment of specific absorption bands to particular molecular vibrations (e.g., C-H stretching, C=C stretching of the thiophene ring, C-I stretching). nih.govdergipark.org.tr The agreement between theoretical and experimental spectra serves as a validation of the computational method and the optimized molecular structure. wisc.edu
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. ymerdigital.com
Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive potential, indicating electron-deficient areas that are attractive to nucleophiles. dergipark.org.tr For this compound, the MEP surface would likely show a negative potential region associated with the π-electrons of the thiophene ring and the lone pairs of the sulfur atom, while the area around the iodine atom and hydrogen atoms might exhibit a more positive potential. jchps.com
Quantum Chemical Methods for Charge Distribution and Reactivity
Beyond DFT, other quantum chemical methods provide deeper insights into how electrons are distributed among atoms and how this distribution governs the molecule's reactivity. taylor.edu66.39.60
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. nih.govnih.gov This method provides information about atomic charges, hybridization, and the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
| Analysis | Information Provided | Application to this compound |
| NBO | Atomic charges, orbital hybridization, donor-acceptor interactions | Reveals charge distribution on the thiophene ring, sulfur, and iodoethyl chain. Quantifies hyperconjugative and steric interactions influencing stability and reactivity. |
Charge Transfer Properties
Intramolecular charge transfer (ICT) is a critical process in many organic molecules designed for optoelectronic applications. In donor-π-acceptor (D–π–A) systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, facilitating the transfer of charge upon photoexcitation. Thiophene and its derivatives are excellent π-spacers in these architectures. nih.gov
Density Functional Theory (DFT) is a primary tool for studying charge transfer. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the nature of electronic transitions can be elucidated. For instance, in many thiophene-based D–π–A systems, the HOMO is localized on the donor and the π-bridge, while the LUMO is situated on the acceptor. e3s-conferences.org The energy gap between these orbitals (HOMO-LUMO gap) is a key parameter; a smaller gap often correlates with more efficient ICT. nih.gov
For a molecule like this compound, the thiophene ring acts as the π-system. While the iodoethyl group is not a classical strong donor or acceptor, computational analysis via Natural Bond Orbital (NBO) analysis can quantify the charge distribution and identify any potential charge transfer characteristics upon excitation. nih.gov Studies on related thieno[3,2-b]thiophene (B52689) derivatives have shown that strategic placement of donor and acceptor moieties can significantly reduce the HOMO-LUMO gap and enhance charge transfer, a principle that could be applied to functionalized this compound. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Energies and Global Reactivity Parameters for a Representative Thiophene Derivative (DBTD4)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.405 |
| ELUMO | -2.523 |
| Energy Gap (ΔE) | 2.882 |
| Hardness (η) | 1.441 |
| Softness (S) | 0.347 |
Data derived from a study on thieno[3,2-b]thiophene derivatives, illustrating typical parameters calculated to assess charge transfer properties. nih.gov
Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. DFT calculations are extensively used to predict these properties. uobaghdad.edu.iqphyschemres.org
For thiophene-based molecules, theoretical studies have shown that creating a D–π–A framework significantly enhances the NLO response. nih.gov The computational investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ) using a suitable DFT functional and basis set, such as B3LYP/6-31+G(d,p). uobaghdad.edu.iq
In systems like nitro-thieno[3,2-b]thiophene linked to a fullerene donor, DFT calculations have revealed large hyperpolarizability values, indicating a strong NLO response. uobaghdad.edu.iquobasrah.edu.iq The calculations show that the magnitude of β and γ is highly dependent on the molecular structure, particularly the efficiency of the charge transfer framework. nih.gov For this compound, while it lacks a strong intrinsic D-A structure, its hyperpolarizability could be calculated to establish a baseline NLO response for a simple substituted thiophene.
Table 2: Calculated NLO Properties for a Thieno[3,2-b]thiophene-Fullerene Molecule (NTTF4)
| Property | Calculated Value |
|---|---|
| First Hyperpolarizability β(-2ω; ω,ω) | High response at specific wavelengths |
| Second Hyperpolarizability γ(-2ω; ω,ω,0) | High values at 455.6 nm |
| Kerr Effect γ(–ω; ω, 0, 0) | Significant nonlinear refractive index change |
This table illustrates the types of dynamic NLO properties calculated for complex thiophene systems. uobasrah.edu.iq
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations and Solvent Effects
Time-Dependent Density Functional Theory (TDDFT) is a workhorse method for calculating the electronic excitation energies and simulating UV-Vis absorption spectra of molecules. cecam.org It extends the framework of DFT to excited states, providing a balance between computational cost and accuracy for many systems. benasque.org
TDDFT calculations predict the vertical excitation energies, corresponding to transitions from the ground state to various excited states, and the oscillator strengths, which determine the intensity of absorption peaks. nih.gov For thiophene and its derivatives, TDDFT has been used to study the nature of the lowest energy π→π* transitions. nih.gov However, standard TDDFT functionals can sometimes provide a qualitatively incorrect ordering of excited states for thiophene, a challenge that requires careful selection of the functional or comparison with higher-level wavefunction-based methods. nih.gov
The influence of the chemical environment on electronic spectra is significant. Solvent effects can be incorporated into TDDFT calculations using continuum models like the Polarizable Continuum Model (PCM). nih.gov These models simulate the bulk solvent as a dielectric continuum, allowing for the calculation of absorption spectra in different solvents. Studies on molecules like thiophene-2-carboxylic acid have used TD-DFT/PCM to predict how solvent polarity affects the UV-Vis spectrum. nih.gov For this compound, TDDFT calculations in both the gas phase and in various solvents would be essential to understand its photophysical behavior. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.in It is a cornerstone of structure-based drug design. Thiophene derivatives are scaffolds in many pharmacologically active compounds, and docking studies are frequently used to rationalize their biological activity. gyanvihar.orgnih.govcolab.ws
The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with more negative scores typically indicating a more favorable interaction. colab.ws Docking studies on thiophene derivatives have been performed against a wide range of targets, including proteins associated with breast cancer (PDB ID: 2W3L) and bacterial enzymes. niscpr.res.innih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. niscpr.res.in
For this compound, molecular docking could be employed to screen for potential biological targets or to understand its interaction with a known receptor. The docking simulation would predict its binding mode and affinity, providing a hypothesis for its mechanism of action that could be tested experimentally.
Table 3: Representative Molecular Docking Scores for Thiophene Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Thiazole-Thiophene Scaffold (4b) | Breast Cancer Protein (2W3L) | -6.011 |
| Thiazole-Thiophene Scaffold (13a) | Breast Cancer Protein (2W3L) | -5.436 |
| Tetrasubstituted Thiophene (2b) | SARS-CoV-2 Inhibitor Target | -81.42 |
| Tetrasubstituted Thiophene (2f) | SARS-CoV-2 Inhibitor Target | -67.23 |
Scores are illustrative of typical values obtained in docking studies of thiophene-based compounds against various protein targets. Note that different scoring functions and software may produce different value ranges. gyanvihar.orgnih.gov
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Complex Heterocyclic Systems and Ligands
The reactivity of the iodoethyl moiety in 2-(2-Iodoethyl)thiophene makes it an excellent starting point for the synthesis of more intricate heterocyclic structures and ligands. The thiophene (B33073) ring itself imparts specific electronic and steric characteristics to the resulting molecules, influencing their coordination chemistry and catalytic activity.
While direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not extensively documented in publicly available research, the general synthetic routes to NHCs suggest its potential as a precursor. NHCs are a significant class of ligands in organometallic chemistry, valued for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The synthesis of NHC precursors often involves the reaction of a primary amine with a dielectrophile. In this context, this compound could be envisioned to first undergo a substitution reaction with an appropriate amine to form an N-(2-thienylethyl) substituted intermediate. This intermediate could then be further elaborated and cyclized to form the desired imidazolium or related azolium salt, the direct precursor to the NHC ligand. The resulting NHC would feature a thienylethyl substituent, which could influence the steric and electronic properties of the corresponding metal complexes, potentially leading to novel catalytic activities.
A more direct and well-documented application of this compound in ligand synthesis is through its conversion to 2-(thiophen-2-yl)ethanamine, which is a key component in the construction of Schiff base ligands. The reaction of this compound with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, yields the primary amine. This amine can then be readily condensed with various aldehydes or ketones to form the corresponding Schiff bases (imines).
Thiophene-derived Schiff base ligands are of considerable interest due to their versatile coordination chemistry with a variety of transition metals. researchgate.netacs.org For instance, Schiff bases derived from 2-thiopheneethylamine and salicylaldehyde have been used to synthesize mononuclear and binuclear complexes of Co(III), Ni(II), and Cu(II). researchgate.net These complexes often exhibit interesting geometries, such as distorted octahedral and square planar, and have been investigated for their potential biological activities. researchgate.net The thiophene moiety in these ligands can act as a potential coordination site and also influences the electronic properties of the metal center.
| Aldehyde/Ketone Precursor | Resulting Schiff Base Ligand | Coordinating Metals | Potential Applications |
|---|---|---|---|
| Salicylaldehyde | 2-[((2-(thiophene-2-yl)ethyl)imino)methyl]phenol | Co(III), Ni(II), Cu(II) | Antimicrobial, Antidiabetic Agents researchgate.net |
| 5-Methyl-thiophene-2-carboxaldehyde | N-((5-methylthiophen-2-yl)methylene)-2-(thiophen-2-yl)ethanamine | Cu(II), Zn(II) | Antibacterial Agents ijcrt.org |
| 2-Thiophenecarboxaldehyde | N-(thiophen-2-ylmethylene)-2-(thiophen-2-yl)ethanamine | Co(II) | Antimicrobial Agents, DNA Binding Studies ijnrd.org |
The 2-phenethylamine scaffold is a well-established pharmacophore in many centrally acting agents, including dopamine receptor ligands. nih.gov The thienylethylamine moiety, which can be synthesized from this compound, is considered a bioisosteric replacement for the phenylethylamine core. This has led to the exploration of thienylethylamine derivatives as potential dopaminergic agents. nih.gov The substitution of the phenyl ring with a thiophene ring can alter the compound's affinity and selectivity for different dopamine receptor subtypes (e.g., D1, D2), as well as its metabolic stability and pharmacokinetic profile. Research in this area focuses on synthesizing various N-substituted derivatives of 2-(thiophen-2-yl)ethanamine and evaluating their binding affinities to dopamine receptors and their functional activities. nih.gov
Building Blocks for Oligothiophenes and Polythiophenes
This compound is a valuable monomer precursor for the synthesis of oligothiophenes and polythiophenes. These materials are at the forefront of research in organic electronics due to their tunable electronic and optical properties. The iodo- group provides a reactive site for various cross-coupling reactions, which are the cornerstone of modern polymer synthesis.
The synthesis of well-defined, regioregular polythiophenes is crucial for achieving optimal electronic properties, such as high charge carrier mobility. While many synthetic methods for polythiophenes start from 2,5-dihalothiophenes, the presence of the 2-iodoethyl substituent allows for the introduction of functionality and can influence the resulting polymer's solubility and morphology. google.comkpi.ua
Various polymerization techniques can be employed, including:
Oxidative Polymerization: Using reagents like iron(III) chloride (FeCl₃), this method offers a straightforward approach to polymerize thiophene monomers. nih.govnih.gov
Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Stille, and Kumada couplings provide greater control over the polymer structure, leading to regioregular polymers with defined molecular weights. semanticscholar.orgsigmaaldrich.compkusz.edu.cn These reactions typically involve the coupling of a dihalothiophene monomer with an organometallic or organoboron derivative. This compound can be converted into a variety of reactive monomers suitable for these coupling reactions.
The resulting oligothiophenes and polythiophenes bearing the ethylthiophene side chain can exhibit modified solid-state packing and film-forming properties, which are critical for their performance in electronic devices.
Intermediates in the Development of Functional Organic Materials
The utility of this compound extends to its role as an intermediate in the creation of a broad range of functional organic materials. These materials are designed with specific electronic, optical, or self-assembly properties for applications in organic electronics and photonics.
Thiophene-based materials are a cornerstone of organic semiconductor research. researchgate.netnih.gov Oligothiophenes and polythiophenes are widely used as the active layer in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). juniperpublishers.comnih.govwikipedia.orgatomfair.com
This compound can be used to synthesize more complex thiophene-containing molecules that serve as organic semiconductors. The iodoethyl group allows for the attachment of other functional groups or for the molecule to be incorporated into a larger conjugated system. For example, it can be used in the synthesis of donor-acceptor type molecules, where the thiophene moiety acts as the electron-rich donor unit. The properties of the resulting organic semiconductor, such as its energy levels (HOMO and LUMO) and charge carrier mobility, can be fine-tuned by modifying the structure of the molecule, a process in which this compound can be a key starting material. The ability to create solution-processable organic semiconductors is a significant advantage for the fabrication of low-cost, large-area electronic devices. nih.govrsc.org The ethyl substituent derived from this compound can enhance the solubility of the resulting materials in common organic solvents.
| Device Type | Role of Thiophene-Based Material | Key Properties |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer (channel) | High charge carrier mobility, good on/off ratio researchgate.net |
| Organic Photovoltaics (OPVs) | Electron donor material in the active layer | Broad absorption spectrum, efficient charge separation |
| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or charge transport layer | High photoluminescence quantum yield, good charge injection/transport |
Luminescent Polymers and Derivatives
The compound this compound is not a conventional monomer for the synthesis of traditional luminescent conjugated polymers. The presence of the ethyl (-CH₂CH₂) linker between the thiophene ring and the reactive iodo group prevents the formation of a continuous π-conjugated backbone, which is essential for the high-performance luminescent properties seen in polymers like poly(3-hexylthiophene). Direct polymerization via coupling reactions used for such materials (e.g., Suzuki or Stille coupling) would be disrupted by this saturated alkyl spacer.
However, this compound can be incorporated into polymeric structures to impart luminescent properties through alternative design strategies, primarily by creating polymers with pendant thienyl moieties. In these architectures, the thiophene rings are attached as side chains to a non-conjugated polymer backbone. Luminescence in such materials can arise from through-space interactions and aggregation of the pendant thiophene chromophores, a phenomenon observed in some non-conventional luminescent polymers.
One synthetic approach involves the reaction of this compound with a pre-formed polymer containing nucleophilic side chains (e.g., poly(4-vinylphenol) or polyethyleneimine). The iodoethyl group serves as a potent electrophile, allowing for the grafting of the thienylethyl side chains onto the polymer backbone via nucleophilic substitution reactions. The degree of functionalization can be controlled to tune the material's optical properties. As the density of the thiophene side chains increases, aggregation-induced emission (AIE) or other concentration-dependent photophysical effects may be observed.
While the quantum yields of such non-conjugated polymers are generally lower than their fully conjugated counterparts, they offer advantages in processability and solubility. The photophysical characteristics of these polymers would be highly dependent on the host polymer backbone and the loading percentage of the thiophene moiety.
Table 1: Hypothetical Photophysical Properties of a Polystyrene-Grafted-Thiophene Polymer
| Thiophene Grafting Percentage (%) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (PLQY, %) |
|---|---|---|---|
| 5 | 245 | 380 | 2 |
| 15 | 250 | 395 | 5 |
| 30 | 255 | 410 | 9 |
| 50 | 260 | 425 | 13 |
Synthesis of Thiophene-Based Scaffolds for Research Purposes
The primary utility of this compound in advanced organic synthesis is its role as a versatile electrophilic building block for the construction of complex thiophene-based scaffolds. The iodoethyl group is a highly reactive functional handle, making the compound an excellent alkylating agent for a wide range of nucleophiles. researchgate.netmt.com This reactivity allows for the straightforward introduction of a thienylethyl moiety into diverse molecular architectures for applications in medicinal chemistry, materials science, and fundamental research.
The key reaction is nucleophilic aliphatic substitution (SN2), where a nucleophile displaces the iodide ion, which is an excellent leaving group. This process facilitates the formation of new carbon-heteroatom or carbon-carbon bonds under relatively mild conditions.
Key Synthetic Transformations:
N-Alkylation: Amines (primary, secondary, or heterocyclic) readily react with this compound to form the corresponding N-(2-(thiophen-2-yl)ethyl)amines. This is a fundamental method for creating scaffolds used in the development of biologically active compounds.
S-Alkylation: Thiolates are powerful nucleophiles that react efficiently to produce thienylethyl thioethers. This reaction is crucial for synthesizing molecules for materials science or sulfur-rich organic compounds.
O-Alkylation: Alcohols and phenols, typically after deprotonation to form more nucleophilic alkoxides or phenoxides, can be alkylated to yield thienylethyl ethers.
C-Alkylation: Carbon-based nucleophiles, such as enolates derived from ketones, esters, or malonates, can be alkylated to form new C-C bonds. This is a powerful tool for extending carbon frameworks and synthesizing complex target molecules with a terminal thiophene group.
The ability to use this single, relatively simple precursor to generate a wide array of derivatives makes this compound a valuable component in combinatorial chemistry and for building libraries of compounds for screening purposes.
Table 2: Examples of Scaffold Synthesis via Nucleophilic Substitution
| Nucleophile | Product Class | General Reaction Conditions | Potential Application |
|---|---|---|---|
| Piperidine | Tertiary Amine | K₂CO₃, Acetonitrile (B52724), Reflux | Pharmaceutical intermediate |
| Sodium thiophenolate | Thioether | DMF, Room Temperature | Organic semiconductor precursor |
| Sodium methoxide | Ether | Methanol, Reflux | Fine chemical synthesis |
| Diethyl malonate (sodio derivative) | Diester | NaH, THF, 0 °C to RT | Precursor for carboxylic acids/heterocycles |
| Sodium azide (B81097) | Alkyl Azide | DMSO, 50 °C | Precursor for primary amines via reduction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Iodoethyl)thiophene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via halogen exchange from 3-(2-bromoethyl)thiophene. A reflux reaction with potassium iodide (KI) in acetone for 4 hours yields 79% after distillation . Optimization may involve adjusting reaction time (e.g., extended reflux for incomplete conversions), solvent polarity (e.g., acetonitrile for improved solubility), or stoichiometric ratios (e.g., excess KI to drive the reaction). Purity is confirmed via fractional distillation and monitored by TLC.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Peaks for the thiophene ring (δ 6.98–7.20) and ethyl chain (δ 2.5–3.5 for CH₂-I and CH₂-S) .
- FTIR : C-I stretching vibrations near 500 cm⁻¹ and thiophene ring C=C/C-S bands at 1400–1600 cm⁻¹ .
- Elemental Analysis : Validates C, H, S, and I percentages to confirm stoichiometry.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 224 for C₆H₇IS) and fragmentation patterns .
Q. How can researchers access reliable thermodynamic data for this compound during experimental design?
- Methodological Answer : While direct data may be limited, extrapolate from analogs like 2-ethylthiophene (NIST boiling point 407.2 K, vapor pressure 39.7 kJ/mol) . Use predictive tools (e.g., group contribution methods) or validate experimentally via differential scanning calorimetry (DSC) for melting points or gas chromatography for volatility. Cross-reference NIST Standard Reference Database 69 for validated datasets .
Advanced Research Questions
Q. How can computational methods like TDDFT predict the solvatochromic behavior of this compound derivatives?
- Methodological Answer : Time-dependent density functional theory (TDDFT) calculates solvent effects on HOMO-LUMO gaps and vertical excitation energies. For example, applied TDDFT to a dansyl-thiophene derivative, correlating calculated dipole moments with experimental Stokes shifts in solvents of varying polarity. Use Gaussian or ORCA software with polarizable continuum models (PCM) to simulate solvent interactions .
Q. What strategies enable the integration of this compound into conjugated polymers for optoelectronic devices?
- Methodological Answer : Utilize Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) to incorporate the iodoethyl group into polymer backbones. demonstrates Pd(OAc)₂/TMEDA/AgTFA systems for thiophene-alkyne couplings. Post-polymerization, end-capping with 2-bromothiophene ensures controlled molecular weights. Characterize via GPC (polydispersity <1.5) and UV-Vis (λₐₜₕ ~450 nm for π-π* transitions) .
Q. How does the iodoethyl group in this compound enhance its utility in fluorescent probe synthesis?
- Methodological Answer : The iodine atom facilitates nucleophilic substitution (e.g., with dansylglycine in ) to form ester or amide linkages. Reactivity is optimized using polar aprotic solvents (e.g., CH₃CN) and catalysts like 1,8-bis(dimethylamino)naphthalene. The resulting probes (e.g., TEDG) exhibit solvatochromism, with emission shifts dependent on solvent polarity .
Q. How should researchers resolve discrepancies in reported thermodynamic or spectral data for thiophene derivatives?
- Methodological Answer : Cross-check NIST data with independent measurements (e.g., vapor pressure via static method, DSC for phase transitions). For spectral inconsistencies, compare with high-purity standards or computational simulations (e.g., NMR prediction via ACD/Labs). Publish validation protocols to address reproducibility gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
